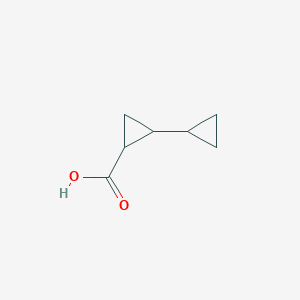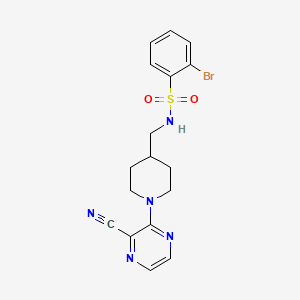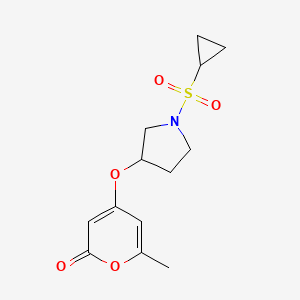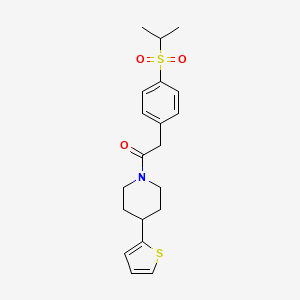![molecular formula C27H29NO6S B2411248 Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-79-4](/img/structure/B2411248.png)
Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that is a derivative of isoquinoline . Isoquinoline derivatives are known for their significant biological activity and are found in many alkaloids . This particular compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize a related compound . The cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave a 1-carbethoxy-substituted dihydroisoquinoline .Applications De Recherche Scientifique
Synthesis and Characterization Techniques
Synthesis of Quinazolines as Potential Antimicrobial Agents
The research demonstrated the synthesis of new quinazolines with potential antimicrobial activities. This approach highlights the importance of synthetic chemistry in creating compounds with significant biological activities (Desai, Shihora, & Moradia, 2007).
Single Crystal X-Ray Structure Analysis
A study on bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide showcases the critical role of crystallography in understanding the molecular structure of synthesized compounds, providing insights into their potential applications (Rimaz et al., 2009).
Potential Applications and Biological Activities
Antimicrobial Activities
The creation of compounds like quinazolines, which exhibit antimicrobial properties, suggests a pathway for the development of new therapeutic agents. The detailed study of their synthesis and characterization lays the foundation for further exploration of their uses in medicine and pharmacology (Desai, Shihora, & Moradia, 2007).
Cytotoxicity and Docking Simulation
Another significant application involves the synthesis of novel compounds and their evaluation for cytotoxicity against cancer cell lines. Coupling synthesis with docking simulations can identify potential anticancer agents, demonstrating the intersection of chemical synthesis and computational biology (Saleh et al., 2020).
Anti-Juvenile Hormone Activity
Research on compounds that exhibit anti-juvenile hormone activity in insects showcases the potential of chemical compounds in agricultural applications, such as pest control. This research area opens up possibilities for developing environmentally friendly pesticides (Ishiguro et al., 2003).
Propriétés
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6S/c1-4-33-27(30)18-7-9-20(10-8-18)34-17-23-22-16-25(32-3)24(31-2)14-19(22)11-12-28(23)26(29)15-21-6-5-13-35-21/h5-10,13-14,16,23H,4,11-12,15,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBADKDAMAMUSRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)




![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)



![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

